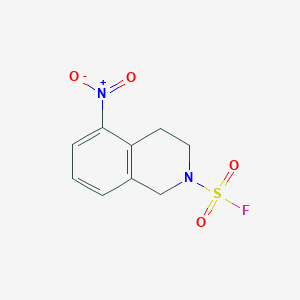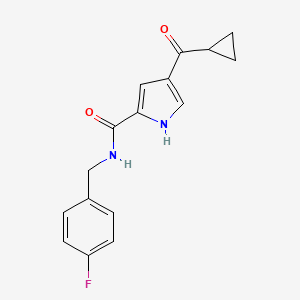![molecular formula C17H16FNO4S4 B2887548 4-fluoro-3-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide CAS No. 896349-09-0](/img/structure/B2887548.png)
4-fluoro-3-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-3-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the medical field. This compound is commonly referred to as "compound X" in scientific literature.
Applications De Recherche Scientifique
Anti-Inflammatory Applications
Thiophene derivatives, such as the compound , have been reported to possess significant anti-inflammatory properties. These compounds can be synthesized and investigated for their potential to reduce inflammation in various disease models. The anti-inflammatory activity is often evaluated through biochemical assays and animal studies to determine their effectiveness and mechanism of action .
Anticancer Activity
Another critical area of application for thiophene derivatives is in the treatment of cancer . These compounds have been shown to exhibit anti-mitotic and anti-cancer properties. Research involves synthesizing novel thiophene moieties and testing their pharmacological activity against different cancer cell lines using assays like the MTT assay .
Antimicrobial Properties
The compound has potential applications in combating microbial infections . Thiophene derivatives are known for their anti-microbial activity, which includes inhibiting the growth of bacteria, fungi, and other pathogens. This makes them valuable for developing new antibiotics and antifungal agents .
Kinase Inhibition
Thiophene derivatives are also explored for their ability to inhibit kinases , enzymes that play a crucial role in signal transduction and cellular regulation. Kinase inhibiting activity is particularly relevant in the context of cancer, as many cancers are driven by aberrant kinase activity .
Organic Semiconductors
In the field of material science , thiophene derivatives are utilized for their electronic properties. They are integral in the development of organic semiconductors , which are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s structure can influence its electronic characteristics, making it a subject of interest for researchers developing new electronic materials .
Corrosion Inhibitors
Thiophene-based molecules serve as corrosion inhibitors in industrial chemistry. They prevent or reduce corrosion on metal surfaces, which is essential for extending the life of metal components and structures. Research in this area focuses on the synthesis of thiophene derivatives that can effectively protect metals from corrosive environments .
Anesthetic Properties
Some thiophene derivatives are used as anesthetics , particularly in dental procedures. For example, articaine, a thiophene derivative, is used as a voltage-gated sodium channel blocker. It’s possible that the compound could be modified to enhance its anesthetic properties for medical use .
Anti-Arrhythmic and Anti-Anxiety Effects
Lastly, thiophene derivatives can have applications in treating cardiac arrhythmias and anxiety . Their pharmacological effects in modulating heart rhythm and producing a calming effect on the nervous system make them candidates for developing new medications for these conditions .
Propriétés
IUPAC Name |
4-fluoro-3-methyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S4/c1-12-10-13(6-7-14(12)18)27(22,23)19-11-16(15-4-2-8-24-15)26(20,21)17-5-3-9-25-17/h2-10,16,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLCQALRSQWSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(5-Chloropyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2887466.png)
![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2887469.png)


![[2-(Benzyloxy)ethyl]hydrazine hydrochloride](/img/structure/B2887476.png)




![methyl 3-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2887481.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2887483.png)
![N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2887485.png)
![5,7-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2887486.png)
![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/no-structure.png)